Ethylene glycol dipalmitate

Catalog No.
S1894449
CAS No.
624-03-3
M.F
C34H66O4
M. Wt
538.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol dipalmitate

CAS Number

624-03-3

Product Name

Ethylene glycol dipalmitate

IUPAC Name

2-hexadecanoyloxyethyl hexadecanoate

Molecular Formula

C34H66O4

Molecular Weight

538.9 g/mol

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)37-31-32-38-34(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

IKVCSHRLYCDSFD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC
  • Processing Aid in Plastics Manufacturing: EGDP has been investigated as a lubricant and additive distributor in plastic production processes. An EFSA (European Food Safety Authority) report highlights its potential use at concentrations up to 2% in various plastics []. However, the EFSA also points out that further research is needed to ensure the safety of EGDP for this application, particularly regarding potential migration into final food-contact materials [].

Ethylene glycol dipalmitate is a fatty acid ester formed by the reaction of ethylene glycol with palmitic acid. It appears as a waxy solid at room temperature and is soluble in organic solvents. The compound is primarily used as an emulsifier, stabilizer, and thickening agent due to its ability to enhance the texture and consistency of formulations .

Currently, there is no significant research on the specific mechanism of action of EGDP in biological systems. Its primary application in scientific research appears to be in the field of materials science.

  • Skin Irritation: The long-chain fatty acid components might cause skin irritation upon contact [].
  • Eye Irritation: Similar to skin irritation, EGDP could potentially irritate the eyes.
  • Environmental Impact: The hydrophobic nature of EGDP suggests potential environmental concerns if released into the environment. Further research is needed to understand its biodegradability and ecological impact.
Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ethylene glycol dipalmitate can be hydrolyzed back into ethylene glycol and palmitic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can lead to the formation of different fatty acid esters.
  • Oxidation: Under certain conditions, ethylene glycol dipalmitate may be oxidized to produce various byproducts, although this is less common in practical applications .

Research indicates that ethylene glycol dipalmitate exhibits low toxicity and is generally regarded as safe for use in food contact materials. Studies have shown that it does not pose significant health risks when used within established guidelines . Additionally, its biocompatibility makes it suitable for pharmaceutical applications, particularly in drug delivery systems.

Ethylene glycol dipalmitate can be synthesized through several methods:

  • Direct Esterification: This method involves heating ethylene glycol with palmitic acid in the presence of a catalyst (such as sulfuric acid) to facilitate the formation of the ester.
  • Transesterification: Ethylene glycol can react with triglycerides (fats) containing palmitic acid to yield ethylene glycol dipalmitate along with glycerol.
  • Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by using microwave energy to promote the esterification process more efficiently .

Ethylene glycol dipalmitate has a variety of applications:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Pharmaceuticals: Serves as a carrier in drug formulations due to its biocompatibility.
  • Cosmetics: Functions as a thickening agent and emollient in creams and lotions.
  • Plastics: Employed in the production of plastics that require improved flexibility and stability .

Studies have shown that ethylene glycol dipalmitate interacts well with other substances in formulations without causing adverse effects. Its compatibility with various excipients makes it a valuable component in both food and pharmaceutical formulations. Furthermore, safety assessments indicate that it does not leach harmful substances when used in food contact materials .

Ethylene glycol dipalmitate shares similarities with several other fatty acid esters. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Glyceryl monostearateC21H42O4Commonly used emulsifier; derived from glycerol.
Sorbitan monostearateC18H36O6Nonionic surfactant; used widely in food and cosmetics.
Ethyl palmitateC18H36O2Simple ester; often used as a flavoring agent.

Uniqueness of Ethylene Glycol Dipalmitate

What sets ethylene glycol dipalmitate apart from these similar compounds is its dual functionality as both an emulsifier and a thickening agent, along with its favorable safety profile for use in food contact materials. Its synthesis methods also allow for greater versatility compared to other esters.

XLogP3

14.7

Melting Point

72.0 °C

UNII

8XIR673VTI

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 80 of 102 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 22 of 102 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

624-03-3
32628-06-1

Wikipedia

Ethylene glycol dipalmitate

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Plastics -> Other functions -> Lubricant
Plastics -> Polymer Type -> PVC (rigid)
Cosmetics -> Emulsifying

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-[(1-oxohexadecyl)oxy]-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-16

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